molecular formula C19H22N4O4S B3001961 4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide CAS No. 894005-65-3

4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Cat. No.: B3001961
CAS No.: 894005-65-3
M. Wt: 402.47
InChI Key: YQYFHVVLXUSMBG-UHFFFAOYSA-N
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Description

4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the benzenesulfonamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzenesulfonamide-based molecules. These compounds share structural features but may differ in their biological activity and applications.

Uniqueness

What sets 4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c20-28(26,27)17-8-6-14(7-9-17)10-11-21-19(25)22-15-12-18(24)23(13-15)16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H2,20,26,27)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYFHVVLXUSMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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